![molecular formula C24H28F2O7S2 B1261358 1-(2-Oxo-2-phenylethyl)tetrahydrothiophenium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate](/img/structure/B1261358.png)
1-(2-Oxo-2-phenylethyl)tetrahydrothiophenium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate
Overview
Description
1-(2-oxo-2-phenylethyl)tetrahydrothiophenium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate is an organic salt. It contains a 1-(2-oxo-2-phenylethyl)tetrahydrothiophenium. It derives from an idramantone.
Scientific Research Applications
Multi-Electron Transfer Reactions
- This compound is involved in multi-electron transfer reactions, particularly in the context of oxidative polymerization processes. Research has shown that compounds like these can act as catalysts in redox cycles, facilitating electron transfer between different species (Yamamoto et al., 1995).
Synthesis and Reactivity Studies
- It is significant in the synthesis and study of new chemical structures, especially in the formation of complex molecules. Research has delved into the synthesis and reactivity of related compounds, shedding light on their potential applications in chemical synthesis (Ishii et al., 1997).
Cycloaddition Reactions
- This compound is instrumental in cycloaddition reactions. Such compounds have been studied for their role in 1,3-dipolar cycloadditions, contributing to our understanding of reaction mechanisms and the development of new synthetic pathways (Meier et al., 1997).
Electron Transfer Mechanisms
- It plays a role in the study of electron transfer mechanisms. Research in this area has focused on understanding how electron transfer processes occur, particularly in the context of oxidation reactions, which is crucial for developing new chemical processes (Barbieri et al., 2016).
Study of Molecular Conformation
- The compound contributes to studies on molecular conformation. Understanding the conformations of such molecules is important for designing drugs and materials with specific properties (Wolf, 1999).
Polymerization Processes
- It is used in the study of polymerization processes. The compound is instrumental in research on cationic ring-opening polymerization, which is vital for the development of new polymers and materials (Kameshima et al., 2002).
Flame Retardancy in Polymers
- Research has also explored its use in enhancing flame retardancy in polymers. Compounds like these are significant in developing new materials with improved safety profiles (Guo et al., 2013).
properties
Product Name |
1-(2-Oxo-2-phenylethyl)tetrahydrothiophenium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate |
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Molecular Formula |
C24H28F2O7S2 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
1,1-difluoro-2-oxo-2-[(4-oxo-1-adamantyl)oxy]ethanesulfonate;1-phenyl-2-(thiolan-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C12H14F2O6S.C12H15OS/c13-12(14,21(17,18)19)10(16)20-11-3-6-1-7(4-11)9(15)8(2-6)5-11;13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11/h6-8H,1-5H2,(H,17,18,19);1-3,6-7H,4-5,8-10H2/q;+1/p-1 |
InChI Key |
QXKFBIAIPSRQSQ-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[S+](C1)CC(=O)C2=CC=CC=C2.C1C2CC3CC(C2)(CC1C3=O)OC(=O)C(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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